molecular formula C8H10N2O B3284022 Benzeneethanimidamide, a-hydroxy-, (aS)- CAS No. 777790-73-5

Benzeneethanimidamide, a-hydroxy-, (aS)-

Cat. No.: B3284022
CAS No.: 777790-73-5
M. Wt: 150.18 g/mol
InChI Key: AFXGCWGNLJLYEZ-ZETCQYMHSA-N
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Description

Benzeneethanimidamide, α-hydroxy-, (αS)- is a chiral amidine derivative characterized by a hydroxyl group at the α-position (adjacent to the amidine moiety) and an (S)-configuration. Its molecular formula is inferred as C₈H₁₀N₂O₂ (based on analogous compounds), with a molecular weight of 166.18 g/mol . The IUPAC name is (αS)-N'-hydroxy-2-phenylethanimidamide, distinguishing it from N-hydroxy isomers.

  • Catalytic dehydrogenative coupling: Similar to ruthenium-catalyzed reactions forming α-hydroxy amides (e.g., via hemiacetal intermediates) .
  • Biocatalytic reduction: Enzymatic reduction of prochiral diketones by dehydrogenases (e.g., Bacillus clausii BcBDH) could yield α-hydroxy intermediates .

Properties

IUPAC Name

(2S)-2-hydroxy-2-phenylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H3,9,10)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXGCWGNLJLYEZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653403
Record name (2S)-Hydroxy(phenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777790-73-5
Record name (2S)-Hydroxy(phenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanimidamide, a-hydroxy-, (aS)- typically involves the reaction of benzeneethanamine with formamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imidamide group. The hydroxyl group is introduced through a subsequent oxidation step using an oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of Benzeneethanimidamide, a-hydroxy-, (aS)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanimidamide, a-hydroxy-, (aS)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Benzeneethanone.

    Reduction: Benzeneethanamine.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Benzeneethanimidamide, a-hydroxy-, (aS)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzeneethanimidamide, a-hydroxy-, (aS)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Comparative Insights:

  • Substituent Effects :

    • N-hydroxy vs. α-hydroxy : N-hydroxy derivatives (e.g., CAS 19227-11-3) prioritize amidine reactivity, forming oxadiazoles , while α-hydroxy variants (e.g., CAS 107154-19-8) enable ketone-like reactivity for asymmetric reductions .
    • Halogenated Derivatives : Chloro/fluoro substituents (e.g., 2-chloro-6-fluoro) enhance stability but reduce synthetic versatility compared to hydroxyl/methoxy groups .
  • Stereochemical Impact :

    • The (αS)-configuration in the target compound likely influences enantioselective interactions, analogous to (αR)-isomers in chiral catalysis .
  • Synthetic Methods :

    • Metal Catalysis : Ru-based systems favor α-hydroxy amide formation .
    • Biocatalysis : BcBDH selectively reduces diketones to α-hydroxy ketones, suggesting applicability to amidines .

Research Findings and Mechanistic Insights

  • Catalytic Pathways : proposes a mechanism where α-hydroxy amides form via hemiacetal intermediates during Ru-catalyzed dehydrogenative coupling. This could extend to amidines with proper substrate tuning .
  • Safety and Handling : Halogenated analogs (e.g., 2-chloro-6-fluoro) require stringent safety protocols due to toxicity risks , whereas hydroxy/methoxy derivatives are generally safer .

Biological Activity

Benzeneethanimidamide, a-hydroxy-, (aS)- is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the current understanding of its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure

Benzeneethanimidamide, a-hydroxy-, (aS)- is characterized by its unique structure, which includes:

  • A benzene ring
  • An ethanimidamide group
  • A hydroxyl functional group

This structure contributes to its interaction with biological targets and influences its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzeneethanimidamide derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1HT-29 (Colorectal)0.47EGFR Inhibition
Compound 2MCF-7 (Breast)2.21PI3K Inhibition
Compound 3A549 (Lung)1.61Apoptosis Induction

These findings suggest that benzeneethanimidamide may exert similar effects, warranting further investigation into its specific activity and mechanism.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit nitric oxide production in activated macrophages, which is crucial for managing inflammatory responses.

Table 2: Anti-inflammatory Activity

CompoundModelIC50 (µM)
BenzeneethanimidamideLPS-induced RAW 264.7 Cells24.40

This data indicates that benzeneethanimidamide could be beneficial in treating inflammatory diseases.

Case Study: Metabolomics of Benzene Exposure

A comprehensive study explored the effects of benzene exposure on metabolic pathways, identifying biomarkers that could indicate early stages of disease development. The findings revealed alterations in metabolic products associated with oxidative stress and inflammation in exposed individuals.

Key Findings:

  • Chronic exposure to benzene led to significant changes in plasma metabolite profiles.
  • Specific metabolites correlated with increased risk for hematological malignancies.

These insights underline the importance of understanding how compounds like benzeneethanimidamide interact with metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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